2-(1-Benzoylpiperidin-4-yl)acetic acid chemical structure and properties
2-(1-Benzoylpiperidin-4-yl)acetic acid chemical structure and properties
An In-depth Technical Guide to 2-(1-Benzoylpiperidin-4-yl)acetic acid: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(1-benzoylpiperidin-4-yl)acetic acid, a piperidine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs to build a robust profile. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential biological activities. The narrative is grounded in the established pharmacology of the 1-benzoylpiperidine and 4-substituted piperidine scaffolds, offering a predictive framework for researchers, scientists, and professionals in drug development. All proposed methodologies are designed to be self-validating, and key claims are supported by authoritative references.
Introduction and Rationale
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with a wide array of biological macromolecules. The introduction of a benzoyl group onto the piperidine nitrogen and an acetic acid moiety at the 4-position creates a molecule with distinct pharmacophoric features. Specifically, the 1-benzoylpiperidine structure is found in compounds designed as dual-target inhibitors for conditions like Alzheimer's Disease, while substituted piperidine acetic acids are explored for their neurological activity.[1][2] This guide aims to consolidate the available knowledge on related structures to provide a foundational resource for the scientific exploration of 2-(1-benzoylpiperidin-4-yl)acetic acid.
Chemical Structure and Identification
The fundamental structure of 2-(1-benzoylpiperidin-4-yl)acetic acid consists of a central piperidine ring. The nitrogen atom at position 1 is substituted with a benzoyl group, and the carbon at position 4 is substituted with an acetic acid group.
Structural Diagram
Caption: Chemical structure of 2-(1-benzoylpiperidin-4-yl)acetic acid.
Molecular and Physicochemical Properties
While direct experimental data is not widely published, a summary of key identifiers and predicted properties for the parent molecule and its close analogs are presented below. These values are critical for experimental design, including solvent selection, purification, and analytical characterization.
| Property | 2-(1-Benzoylpiperidin-4-yl)acetic acid | 2-(1-Benzylpiperidin-4-yl)acetic acid[3] | 4-Piperidine acetic acid |
| Molecular Formula | C₁₄H₁₇NO₃ | C₁₄H₁₉NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 247.29 g/mol (Calculated) | 233.31 g/mol | 143.18 g/mol |
| CAS Number | Not assigned/found | 130927-83-2 | 5733-90-4 |
| Physical Form | Solid (Predicted) | Solid | Solid |
| Solubility | Poor in water, Soluble in organic solvents like DMSO, DMF (Predicted) | Not specified | Not specified |
| Storage | Sealed in dry, 2-8°C (Recommended) | Sealed in dry, Room Temperature | Not specified |
Synthesis and Methodologies
Proposed Synthetic Pathway
The proposed synthesis follows a two-step pathway starting from commercially available ethyl 2-(piperidin-4-yl)acetate.
Caption: Proposed two-step synthesis of 2-(1-benzoylpiperidin-4-yl)acetic acid.
Detailed Experimental Protocol
Objective: To synthesize 2-(1-benzoylpiperidin-4-yl)acetic acid from ethyl 2-(piperidin-4-yl)acetate.
Step 1: Synthesis of Ethyl 2-(1-benzoylpiperidin-4-yl)acetate
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Reaction Setup: To a solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
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Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ester intermediate.
Step 2: Hydrolysis to 2-(1-Benzoylpiperidin-4-yl)acetic acid
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Reaction Setup: Dissolve the purified ethyl 2-(1-benzoylpiperidin-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
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Execution: Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.
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Workup: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Isolation: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1N HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
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Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.
Potential Biological Activity and Therapeutic Targets
Direct pharmacological data for 2-(1-benzoylpiperidin-4-yl)acetic acid is not extensively published. However, by deconstructing the molecule into its key pharmacophores, we can infer potential biological activities based on well-documented analogs.
Inferred Mechanisms of Action
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Serotonin 5-HT₁ₐ Receptor Agonism: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of the serotonin 5-HT₁ₐ receptor.[4] These compounds have shown potent antidepressant-like activity. The core structure of 2-(1-benzoylpiperidin-4-yl)acetic acid shares the essential 1-benzoylpiperidine scaffold, suggesting it could be investigated for similar activity.
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Sigma (σ) Receptor Modulation: The structurally related isomer, 2-(1-benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[5] Sigma receptors are implicated in a variety of neurological conditions, including pain and psychiatric disorders.[6] The N-benzylpiperidine and N-benzoylpiperidine cores can often interact with similar targets, making sigma receptors a plausible area of investigation.
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Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a known component in the design of cholinesterase inhibitors for Alzheimer's disease.[7] The replacement of the benzyl group with a bioisosteric benzoyl group is a common strategy in medicinal chemistry, suggesting that 2-(1-benzoylpiperidin-4-yl)acetic acid could also be explored for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]
Caption: Potential biological targets and downstream effects based on structural analogs.
Safety, Handling, and Storage
As with any research chemical, 2-(1-benzoylpiperidin-4-yl)acetic acid should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for this chemical class should be followed.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area, preferably a fume hood.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.[11]
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Toxicity: The parent acetic acid can cause severe skin burns and eye damage.[9][10] While the piperidine derivative is a solid and less volatile, its hazard profile is not fully determined. Analogs such as N-Benzyl-4-piperidone are classified as harmful if swallowed and cause skin and eye irritation.[12]
Conclusion and Future Directions
2-(1-Benzoylpiperidin-4-yl)acetic acid is a compound with a compelling chemical structure that suggests significant potential for investigation in neuropharmacology. This guide has provided a foundational framework by synthesizing data from its structural analogs. The proposed synthetic route is robust and based on established chemical transformations. The potential for this molecule to interact with key CNS targets, such as serotonin receptors, sigma receptors, and cholinesterases, warrants its synthesis and thorough biological evaluation. Future research should focus on executing the proposed synthesis, characterizing the compound, and screening it against these targets to validate the hypotheses presented in this guide.
References
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Chemical Synthesis Database. (2025, May 20). (1-benzoyl-3-vinyl-4-piperidinyl)acetic acid. Retrieved from [Link]
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EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet - Acetic Acid, Glacial. Retrieved from [Link]
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Crysdot LLC. (n.d.). 2-((1-Benzylpiperidin-4-yl)(ethyl)amino)acetic acid. Retrieved from [Link]
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MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
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MolForge. (n.d.). Acetic acid, 2,2'-(piperonylidenedithio)di-. Retrieved from [Link]
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Dana Bioscience. (n.d.). 2-(1-Benzoylpiperidin-4-yl)acetic acid 100mg. Retrieved from [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.). Retrieved from [Link]
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ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
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PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
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ACS Publications. (2019, February 5). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Retrieved from [Link]
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Chemsrc. (2025, September 28). 1-Benzyl-4-Piperidine acetic acid ethylester. Retrieved from [Link]
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